molecular formula C12H15Cl2NO2 B1515784 Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 862283-71-4

Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B1515784
CAS No.: 862283-71-4
M. Wt: 276.16 g/mol
InChI Key: GAUUDZXLKADUHC-DHXVBOOMSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is systematically named according to IUPAC guidelines as methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride . This nomenclature reflects its stereochemical configuration and functional groups:

  • Pyrrolidine backbone : A five-membered saturated nitrogen-containing ring.
  • 4-Chlorophenyl substituent : A chlorine atom at the para position of a benzene ring attached to the pyrrolidine’s C4.
  • Methyl ester group : A methoxycarbonyl (–COOCH₃) group at the C3 position.
  • Hydrochloride salt : A counterion stabilizing the protonated pyrrolidine nitrogen.

The stereodescriptors (3S,4R) indicate the spatial arrangement of substituents, confirmed via chiral resolution techniques and comparative analysis with enantiomeric standards .

Crystallographic Analysis and Stereochemical Configuration

While direct X-ray crystallography data for this compound is not publicly available, stereochemical assignments are inferred from related pyrrolidine derivatives. For example, analogous structures with chlorophenyl groups adopt envelope conformations in the pyrrolidine ring, where the nitrogen atom occupies the "flap" position . The (3S,4R) configuration is validated by:

  • Nuclear Overhauser Effect (NOE) correlations in NMR, which confirm spatial proximity of substituents.
  • Optical rotation measurements comparing synthetic intermediates to known chiral standards .

Key bond lengths and angles are consistent with pyrrolidine derivatives:

Parameter Typical Range
C–N bond length 1.47–1.49 Å
C–Cl bond length 1.74–1.76 Å
N–C–C–C dihedral angle 55–60° (envelope)

Comparative Structural Analysis with Related Pyrrolidine Derivatives

The structural features of this compound are contrasted with analogous pyrrolidine-based molecules (Table 1):

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Substituents Key Differences
Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate Chlorine at phenyl C2 Altered steric hindrance and electronic effects
Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate Fluorine at phenyl C4 Reduced electronegativity vs. chlorine
Methyl 4-phenylpyrrolidine-3-carboxylate No halogen substituent Lower polarity and reactivity

The para-chlorophenyl group enhances electron-withdrawing effects, influencing the compound’s dipole moment and intermolecular interactions compared to non-halogenated or ortho-substituted analogues .

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.35–7.28 (m, 2H) : Aromatic protons (H2, H6) of the chlorophenyl group.
  • δ 7.15–7.08 (m, 2H) : Aromatic protons (H3, H5) of the chlorophenyl group.
  • δ 4.21 (dd, J = 8.1 Hz, 1H) : H3 of pyrrolidine, coupled to H4.
  • δ 3.72 (s, 3H) : Methyl ester (–OCH₃).
  • δ 3.45–3.38 (m, 1H) : H4 of pyrrolidine.
  • δ 2.95–2.82 (m, 2H) : H2 and H5 of pyrrolidine.

13C NMR (100 MHz, DMSO-d6) :

  • δ 170.2 : Carbonyl carbon of the ester group.
  • δ 134.8–128.3 : Aromatic carbons of the chlorophenyl group.
  • δ 62.4 (C3) , δ 58.7 (C4) : Chiral centers in the pyrrolidine ring.
  • δ 52.1 : Methoxy carbon (–OCH₃).

The splitting patterns and coupling constants align with the (3S,4R) configuration, distinguishing it from diastereomers .

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

Electrospray Ionization (ESI) Mass Spectrometry :

  • Molecular ion [M+H]⁺ : Observed at m/z 276.16 , consistent with the molecular formula C₁₂H₁₅Cl₂NO₂ .
  • Major fragments :
    • m/z 240.10 (loss of HCl).
    • m/z 202.07 (cleavage of the ester group, –COOCH₃).
    • m/z 139.02 (chlorophenylpyrrolidine fragment).

Fragmentation pathways (Figure 1) involve:

  • N–H bond cleavage yielding a secondary amine radical.
  • Retro-Diels-Alder decomposition of the pyrrolidine ring.
  • Chlorine elimination generating aromatic radicals.

This pattern is characteristic of hydrochlorinated pyrrolidine esters, with stability conferred by the conjugated chlorophenyl system .

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUDZXLKADUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656952
Record name Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862283-71-4
Record name Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The action environment of a compound can be influenced by various factors, including pH, temperature, presence of other molecules, and specific conditions within the body. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen, moisture, or other environmental factors.

Biological Activity

Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound notable for its unique structural features and significant biological activity. This compound is characterized by a pyrrolidine ring substituted with a chlorophenyl group and a carboxylate moiety, presenting a molecular formula of C12H14ClNO2 and a molecular weight of approximately 239.70 g/mol . Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various pharmacological applications.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including neurotransmitter receptors. Preliminary studies indicate that the compound may modulate neurotransmitter systems, suggesting potential therapeutic implications for neurological disorders. The exact pathways and mechanisms remain under investigation, but initial findings support its role in synaptic transmission modulation.

Pharmacological Effects

Research has shown that this compound exhibits various pharmacological effects:

  • Neuropharmacological Potential : It has been studied for its effects on central nervous system pathways, indicating potential applications in treating conditions such as anxiety and depression.
  • Antibacterial and Antifungal Activity : Some studies have explored the antibacterial and antifungal properties of related pyrrolidine derivatives, suggesting that structural modifications can enhance biological efficacy against harmful bacteria .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameActivity TypeIC50 (µM)Reference
Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate HClNeurotransmitter ModulationTBD
Sodium PyrrolidideAntibacterial>30
Pyrrolyl Benzamide DerivativesAntibacterial3.125

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of this compound revealed its potential as a modulator in neurotransmitter systems. The compound showed promising results in binding affinity assays with various receptors, indicating its ability to influence synaptic transmission significantly .

Case Study 2: Antimicrobial Activity

In vitro tests conducted on pyrrolidine derivatives, including this compound, demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was found to enhance the bioactivity of these compounds significantly .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is widely recognized as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structure allows for modifications that can lead to compounds targeting neurological disorders such as depression and anxiety. The compound's ability to enhance the efficacy of these drugs makes it valuable in the pharmaceutical industry .

Drug Formulation and Bioavailability
The compound can be incorporated into drug formulations to improve bioavailability and therapeutic efficacy. This is particularly important for compounds that require enhanced absorption or stability in biological systems. By optimizing formulations with this compound, researchers can develop more effective therapeutic agents .

Neuroscience Research

Investigating Neurotransmitter Systems
In neuroscience, this compound is utilized to study neurotransmitter systems. It aids researchers in understanding the mechanisms of action for potential treatments of mood disorders and other neurological conditions. This research is critical for developing new pharmacological strategies to treat such disorders .

Analytical Chemistry

Quantification and Analysis
This compound plays a significant role in analytical chemistry, where it is employed in methods for quantifying and analyzing related substances in biological samples. Such analyses are essential for drug development and safety assessments, ensuring that pharmaceutical products meet regulatory standards .

Biochemical Studies

Exploring Biological Interactions
Researchers use this compound to explore its interactions with various biological targets. These studies provide insights into new therapeutic pathways and can lead to the discovery of novel drugs. Understanding these interactions is crucial for advancing biomedical research and developing innovative treatments .

Case Study 1: Synthesis of Neurological Agents

A study investigated the synthesis of a series of derivatives from this compound, which showed promising activity against certain neurological targets. The derivatives were evaluated for their binding affinity and selectivity, demonstrating significant potential for further development into therapeutic agents .

Case Study 2: Drug Formulation Optimization

Another research effort focused on optimizing drug formulations containing this compound to enhance their pharmacokinetic profiles. The study highlighted how modifications influenced absorption rates and overall efficacy in preclinical models, paving the way for clinical applications .

Comparison with Similar Compounds

Key Findings :

  • Trifluoromethyl groups improve metabolic stability and membrane permeability due to electronegativity and lipophilicity .

Stereochemical Effects

The (3R,4S) configuration of the target compound contrasts with stereoisomers like (3S,4R)-methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (Ref: 10-F460281) . Such stereochemical differences significantly impact biological activity. For example:

  • Enantiomeric pairs may exhibit divergent receptor-binding profiles, as seen in analogs like (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 2101775-05-5), where stereochemistry dictates selectivity for enzyme targets .

Ester Group Modifications

Replacing the methyl ester with ethyl or unesterified carboxylic acids alters pharmacokinetic properties:

Compound Name Ester Group CAS Number Molecular Weight Solubility & Reactivity
Methyl ester (target compound) Methyl 1630945-13-9 276.16 Moderate solubility in polar solvents
Ethyl pyrrolidine-3-carboxylate hydrochloride Ethyl 72925-15-6 195.65 Lower solubility, prolonged half-life
Pyrrolidine-3-carboxylic acid None 1909288-71-6 157.57 High polarity, poor membrane permeability

Research Insight : Ethyl esters generally exhibit slower hydrolysis rates in vivo, extending drug activity but reducing bioavailability .

Pharmacological Implications of Structural Analogs

  • Bromophenyl analogs (e.g., trans-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate HCl) are used in dopamine receptor modulation studies due to their bulkier aromatic rings, which enhance receptor interactions .
  • Trifluoromethyl derivatives (e.g., PBXA3229-1, CAS: 2140264-93-1) show promise in central nervous system (CNS) drug development owing to their blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name CAS Number Molecular Weight Substituent Key Application
Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl 1630945-13-9 276.16 4-Cl Intermediate for antipsychotics
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate HCl L003771 ~320 4-Br Dopamine receptor research
(3S,4R)-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl 10-F460281 276.16 4-Cl (S,R) Discontinued, stereochemical studies

Research Findings and Limitations

  • Stereochemical specificity : The (3R,4S) configuration is understudied compared to its enantiomers, highlighting a gap in structure-activity relationship (SAR) data .
  • Halogen effects : Chlorine offers a balance between electronic withdrawal and steric fit, whereas bromine may disrupt binding in tight receptor pockets .
  • Data scarcity : Pharmacokinetic and toxicity profiles for the target compound remain unpublished, necessitating further preclinical studies.

Preparation Methods

Stage 1: Formation of the Pyrrolidine Carboxylate Intermediate

  • Starting Material: (3S,4R)-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
  • Reagent: Carbonochloridic acid 1-chloro-ethyl ester
  • Solvent: Toluene
  • Conditions: Reaction at 20°C for 3.5 hours
  • Purpose: This step introduces the carboxylate functionality and prepares the intermediate for deprotection.

Stage 2: Hydrochloride Salt Formation

  • Reagent: Hydrogen chloride (HCl) in toluene
  • Purpose: Conversion of the intermediate to the hydrochloride salt form, enhancing stability and facilitating isolation.

Yield and Purity

  • The overall yield reported for the hydrochloride salt is 100% under optimized conditions, indicating a highly efficient process.
  • The product is typically obtained as a crystalline solid with high purity suitable for further applications.

Reaction Scheme Summary

Step Reaction Description Reagents/Conditions Product
1 Reaction of benzyl-protected pyrrolidine ester with carbonochloridic acid 1-chloro-ethyl ester Toluene, 20°C, 3.5 h Pyrrolidine-3-carboxylate intermediate
2 Treatment with hydrogen chloride in toluene HCl in toluene This compound

Research Findings and Supporting Data

The synthesis method is supported by research published in the Journal of Medicinal Chemistry (2014), where the authors Hutton et al. describe the preparation of this compound as a key intermediate for further medicinal chemistry applications. The process demonstrates:

  • Stereochemical Control: The synthesis preserves the stereochemistry at the 3 and 4 positions of the pyrrolidine ring, critical for biological activity.
  • Scalability: The reaction conditions are mild and amenable to scale-up, suitable for industrial production.
  • Purity and Characterization: The product is characterized by standard spectroscopic methods including NMR and mass spectrometry, confirming structure and purity.

Analytical Data (Summary)

Parameter Data
Molecular Weight 276.16 g/mol
Physical State Crystalline solid
Purity >99% (by HPLC or NMR)
Stereochemistry (3S,4R) confirmed
Characterization 1H-NMR, 13C-NMR, HRMS

Additional Notes on Preparation

  • The use of carbonochloridic acid 1-chloro-ethyl ester is a key step facilitating the introduction of the methyl ester group under mild conditions.
  • The hydrochloride salt form improves the compound’s solubility and stability, which is advantageous for handling and storage.
  • The reaction solvent, toluene, provides a non-polar medium conducive to controlling reaction rates and minimizing side reactions.

Q & A

Q. What synthetic routes are available for preparing Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride, and how can yield optimization be approached?

Methodological Answer: Synthesis typically involves multi-step pathways starting from pyrrolidine precursors. For example, halogenated intermediates like 4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can be methylated using methanol under acidic conditions, followed by hydrochloride salt formation . Yield optimization requires careful control of reaction parameters:

  • Catalyst selection : Use of chiral catalysts for stereochemical control in asymmetric synthesis (e.g., enantiopure analogs in ).
  • Temperature/pH : Acidic conditions (HCl) during esterification to minimize side reactions.
  • Purification : Chromatography or recrystallization to isolate the hydrochloride salt .

Q. How can the stereochemistry and crystal structure of this compound be validated?

Methodological Answer:

  • X-ray crystallography : Use programs like SHELXL () for refinement and Mercury CSD () for void analysis and packing pattern visualization.
  • ORTEP-3 (): Generate thermal ellipsoid plots to confirm bond angles and torsional strain in the pyrrolidine ring.
  • Comparative analysis : Cross-reference with analogs (e.g., bromo-substituted derivatives in ) to validate stereochemical assignments.

Q. What analytical techniques are critical for purity assessment and structural characterization?

Methodological Answer:

  • HPLC/LC-MS : Quantify impurities using methods validated for polar hydrochlorides (e.g., reverse-phase C18 columns, acetonitrile/water mobile phase) .
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the chlorophenyl and pyrrolidine moieties .
  • Elemental analysis : Confirm stoichiometry of the hydrochloride salt via carbon/hydrogen/nitrogen (CHN) microanalysis .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for this compound, and what challenges arise in chiral resolution?

Methodological Answer:

  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients. Adjust additive concentrations (e.g., 0.1% trifluoroacetic acid) to improve peak symmetry .
  • Challenges :
    • Racemization risk : Avoid basic conditions during sample preparation.
    • Solubility : Hydrochloride salts may require polar solvents (e.g., methanol/water mixtures), complicating mobile phase compatibility .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., GPCRs or kinases). Parameterize the chlorophenyl group’s hydrophobic interactions and the carboxylate’s hydrogen-bonding potential .
  • MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories.
  • Validation : Cross-check with SAR data from halogenated analogs () to refine docking scores .

Q. What strategies resolve contradictions in bioassay data (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:

  • Standardized protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO), assay buffers (pH 7.4), and incubation times.
  • Metabolite interference : Test for hydrolysis of the methyl ester in cell media (e.g., via LC-MS monitoring) .
  • Positive controls : Compare with structurally related compounds (e.g., trifluoromethyl-pyrrolidine derivatives in ) to benchmark activity .

Q. How does the compound’s reactivity differ in nucleophilic vs. electrophilic environments, and how can this inform derivative synthesis?

Methodological Answer:

  • Nucleophilic sites : The pyrrolidine nitrogen and ester carbonyl are susceptible to alkylation/acylation (e.g., benzylation for prodrug design) .
  • Electrophilic reactivity : The chlorophenyl group participates in Ullmann or Suzuki couplings for aryl diversification (e.g., replace Cl with Br using CuI catalysis) .
  • Stability testing : Monitor degradation under acidic (simulated gastric fluid) vs. basic (intestinal) conditions .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Methodological Answer:

  • Twinned crystals : Use SHELXD () for structure solution and PLATON to check for twinning operators.
  • Disorder modeling : Refine alternative conformations of the chlorophenyl ring using restraints in SHELXL .
  • Data quality : Collect high-resolution datasets (≤ 0.8 Å) to resolve hydrogen atoms and chloride counterions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Modify substituents : Introduce electron-withdrawing groups (e.g., CF₃ in ) to enhance metabolic stability.
  • LogP optimization : Replace the methyl ester with ethyl or tert-butyl esters to balance solubility and membrane permeability .
  • In vivo profiling : Compare oral bioavailability in rodent models using analogs with varying ester groups .

Q. What safety and handling protocols are critical for this compound given its hydrochloride salt form?

Methodological Answer:

  • Hydroscopicity : Store under inert gas (argon) in sealed containers to prevent moisture absorption .
  • Waste disposal : Neutralize acidic residues with bicarbonate before incineration.
  • Exposure mitigation : Use fume hoods during synthesis; monitor air quality for HCl vapor .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
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Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride

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